molecular formula C16H10Cl2N2O2S B11770131 1-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

1-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B11770131
M. Wt: 365.2 g/mol
InChI Key: IZYANRWPFGRROY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorophenyl and oxadiazole groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2-chlorobenzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized to produce the oxadiazole ring. The final step involves the thiolation of the oxadiazole derivative with 4-chlorobenzyl chloride under specific reaction conditions to yield the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the large-scale synthesis of this compound.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

    Cyclization: The oxadiazole ring can participate in cyclization reactions, leading to the formation of more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl and oxadiazole groups enable it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone: This compound lacks the additional chlorine atom on the phenyl ring, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone: The presence of a methyl group instead of a chlorine atom on the phenyl ring can influence the compound’s chemical properties and interactions.

    1-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone: This compound has an additional chlorine atom on the oxadiazole ring, which may enhance its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H10Cl2N2O2S

Molecular Weight

365.2 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C16H10Cl2N2O2S/c17-11-7-5-10(6-8-11)14(21)9-23-16-20-19-15(22-16)12-3-1-2-4-13(12)18/h1-8H,9H2

InChI Key

IZYANRWPFGRROY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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